Natriuretic vs. Sodium-Sparing Diuresis: Prestegane B Diverges from DBB (Hattalin) in Renal Sodium Handling
Prestegane B produces a clear, dose-dependent natriuresis in anesthetized rats. At the highest intravenous dose (5.0 mg), urine flow increased by 18.2 ± 0.8 μL/min and urinary sodium excretion rose by 2.4 ± 0.3 μeq/min, with no change in glomerular filtration rate or phosphate excretion, localizing its action to distal tubular segments [1]. In direct contrast, the structurally related lignan DBB (hattalin) administered orally to rats (100 mg/kg) decreased Na⁺ excretion by 3.6-fold (P < 0.01) and Cl⁻ excretion by 3.1-fold relative to placebo, demonstrating an ion-sparing, rather than natriuretic, diuretic phenotype [2]. This functional inversion—Prestegane B promoting sodium loss while DBB actively conserves sodium—rules out generic substitution between these dibenzylbutane-derived lignans in any renal physiology study.
| Evidence Dimension | Urinary sodium excretion change (in vivo rat model) |
|---|---|
| Target Compound Data | Prestegane B 5.0 mg IV: Na⁺ excretion +2.4 ± 0.3 μeq/min above control |
| Comparator Or Baseline | DBB (hattalin) 100 mg/kg PO: Na⁺ excretion decreased 3.6-fold vs placebo (P < 0.01) |
| Quantified Difference | Opposite direction: Prestegane B increases sodium output; DBB decreases it |
| Conditions | Prestegane B: anesthetized hydropenic rat clearance model, IV bolus. DBB: conscious rat oral gavage, 2-6 h urine collection. |
Why This Matters
For researchers investigating endogenous natriuretic pathways or renal sodium transporters, selecting DBB instead of Prestegane B would invert the experimental outcome, making procurement specificity critical.
- [1] Plante GE, Prévost C, Chainey A, Braquet P, Sirois P. Diuretic and natriuretic properties of prestegane B, a mammalian lignan. Am J Physiol. 1987;253(2 Pt 2):R375-R378. PMID: 3039862. View Source
- [2] Hirano T, Homma M, Oka K. Ion-sparing diuresis by 2,3-dibenzylbutane-1,4-diol, a synthetic mammalian-lignan derivative. Life Sci. 1991;49(10):753-759. PMID: 1745102. View Source
